

# MPI-0479605 IC50 comparison other Mps1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: MPI-0479605**

Cat. No.: S548246

[Get Quote](#)

## Mps1 Inhibitors Comparison

| Inhibitor Name     | IC50 / Potency                               | Selectivity Profile                                                  | Key Cellular & In Vivo Effects                                                                                                    | Clinical Stage       |
|--------------------|----------------------------------------------|----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|----------------------|
| <b>MPI-0479605</b> | IC <sub>50</sub> = <b>1.8 nM</b> [1] [2] [3] | >40-fold selectivity over 120 other kinases; ATP-competitive [1] [3] | Impairs SAC, causes chromosome mis-segregation, aneuploidy, cell death; antitumor activity in colon cancer xenografts [1] [4] [3] | Preclinical [1]      |
| <b>Reversine</b>   | N/A                                          | Inhibits Mps1 and Aurora B kinases [5]                               | Used as a reference compound in research [5] [6]                                                                                  | Research tool only   |
| <b>NMS-P715</b>    | IC <sub>50</sub> = ~139 nM (WT Mps1) [6]     | N/A                                                                  | Anti-proliferative activity in breast, renal, colon cancer, and medulloblastoma cell lines [6]                                    | Preclinical          |
| <b>Cpd-5</b>       | IC <sub>50</sub> = ~9.2 nM (WT Mps1) [6]     | Derivative of NMS-P715 with higher potency [6]                       | Higher potency than NMS-P715; effective against some resistant mutants [6]                                                        | Preclinical          |
| <b>BAY 1161909</b> | N/A                                          | N/A                                                                  | Used in combination with paclitaxel; advanced to Phase II                                                                         | Phase II (Completed) |

| Inhibitor Name | IC50 / Potency | Selectivity Profile | Key Cellular & In Vivo Effects                                                                        | Clinical Stage       |
|----------------|----------------|---------------------|-------------------------------------------------------------------------------------------------------|----------------------|
|                |                |                     | clinical trials [5]                                                                                   |                      |
| CFI-402257     | N/A            | N/A                 | In trials for advanced solid tumours and breast cancer, both as a single agent and in combination [5] | Phase I/II (Ongoing) |

## Mechanisms of Action and Key Experiments

To help contextualize the data in the table, here is the mechanism of action for Mps1 inhibitors like **MPI-0479605** and an overview of common experimental workflows used to generate this data.



[Click to download full resolution via product page](#)

The diagram above illustrates how inhibiting Mps1 kinase disrupts the Spindle Assembly Checkpoint (SAC), leading to improper chromosome segregation and, ultimately, cell death or senescence [1] [4] [7]. The specific experimental evidence for **MPI-0479605** is outlined below.

- **In Vitro Kinase Assay:** The primary method to determine the  $IC_{50}$  of **MPI-0479605** (1.8 nM) involved incubating recombinant Mps1 enzyme with the inhibitor in a reaction buffer containing  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ . The reaction was stopped with phosphoric acid, and radioactivity incorporation into the myelin basic protein (MBP) substrate was measured to quantify kinase activity inhibition [1].
- **Cellular Viability and Mechanism:** **The cytotoxic effects ( $GI_{50}$  of 30-100 nM) were determined using CellTiter-Glo assays** on various tumor cell lines after 3-7 days of treatment [1]. SAC impairment was confirmed by treating nocodazole-arrested cells with **MPI-0479605** and observing the degradation of cyclin B and securin via **immunoblotting**, which signifies premature mitotic exit [1] [3]. Chromosome segregation defects were visualized by **microscopy** in A549 cells, showing lagging chromosomes and micronuclei formation [1] [3].
- **In Vivo Antitumor Activity:** The antitumor efficacy was evaluated in mice bearing HCT-116 or Colo-205 human tumor xenografts. **MPI-0479605** was administered intraperitoneally (30 mg/kg daily or 150 mg/kg every 4 days), leading to significant tumor growth inhibition (49% TGI in HCT-116 model) [1] [3].

## Interpretation Guide for Researchers

When interpreting this data and planning research, the following points are crucial.

- **Focus on Clinical Candidates:** For research aimed at clinical translation, inhibitors like **CFI-402257**, which are already in Phase I/II trials, may be of greater immediate interest than preclinical compounds [5].
- **Note Resistance Mutations:** Be aware that specific point mutations in Mps1 (e.g., C604Y or C604W) can confer resistance to certain inhibitors like NMS-P715 and Cpd-5 [6]. This is a key consideration for understanding potential treatment limitations.
- **Consider Combination Strategies:** Evidence suggests that combining Mps1 inhibitors (like Mps-BAY1) with microtubule-targeting agents such as paclitaxel can have a synergistic effect, leading to enhanced cancer cell death [7]. This represents a promising therapeutic avenue.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. selleckchem.com/products/ mpi - 0479605 .html [selleckchem.com]
2. - MPI | CAS:1246529-32-7 | 0479605 , selective and ATP... Mps 1 inhibitor [biocrick.com]
3. - MPI 1246529-32-7\_Kinesin\_Cytoskeletal Signaling\_Signaling... 0479605 [peptidedb.com]
4. Characterization of the cellular and antitumor effects of MPI ... [pubmed.ncbi.nlm.nih.gov]
5. Computational Biology Dynamics of Mps1 Kinase ... [pmc.ncbi.nlm.nih.gov]
6. Understanding inhibitor resistance in Mps1 kinase through ... [pmc.ncbi.nlm.nih.gov]
7. Characterization of novel MPS1 inhibitors with preclinical ... [nature.com]

To cite this document: Smolecule. [MPI-0479605 IC50 comparison other Mps1 inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548246#mpi-0479605-ic50-comparison-other-mps1-inhibitors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)